N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide
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Overview
Description
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a cyclopentane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-2-nitroaniline with 4-ethylpiperazine under specific conditions to form an intermediate, which is then further reacted with phenylcyclopentanecarboxylic acid chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide include:
- N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide
- N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide
- 3-chloro-4-(4-ethylpiperazin-1-yl)aniline
Uniqueness
The uniqueness of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H30ClN3O |
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Molecular Weight |
412.0 g/mol |
IUPAC Name |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H30ClN3O/c1-2-27-15-17-28(18-16-27)22-20(25)11-8-12-21(22)26-23(29)24(13-6-7-14-24)19-9-4-3-5-10-19/h3-5,8-12H,2,6-7,13-18H2,1H3,(H,26,29) |
InChI Key |
QVYKOXYZDYCTPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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